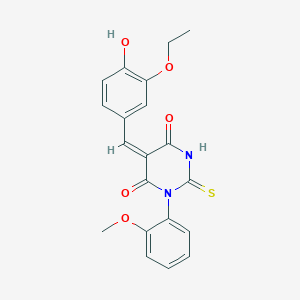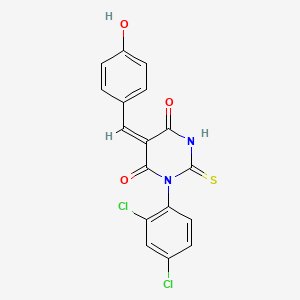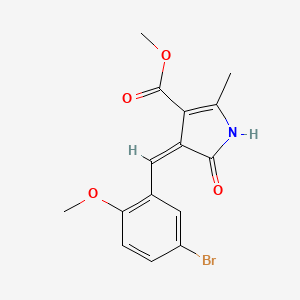![molecular formula C21H18N2O2S B5912600 N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide, commonly known as BVT.948, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BVT.948 belongs to the family of dihydrothieno[3,2-d]pyrimidine derivatives and is known to inhibit the activity of a specific protein kinase, which plays a crucial role in various cellular functions.
Mecanismo De Acción
BVT.948 is known to inhibit the activity of a specific protein kinase called Polo-like kinase 1 (PLK1). PLK1 is a key regulator of cell division and is overexpressed in various types of cancer. By inhibiting PLK1, BVT.948 can disrupt the cell cycle and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BVT.948 has been shown to have a significant impact on various cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, BVT.948 has been shown to have a synergistic effect when used in combination with other anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BVT.948 is its specificity towards PLK1, which makes it a promising candidate for cancer therapy. However, its efficacy in clinical trials is yet to be determined. Additionally, the synthesis of BVT.948 is a multi-step process, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of BVT.948. One potential direction is to investigate its efficacy in combination with other anti-cancer drugs. Another direction is to study its potential use in other diseases, such as inflammatory disorders. Additionally, further research is needed to determine the optimal dosage and administration of BVT.948 for clinical use.
In conclusion, BVT.948 is a small molecule inhibitor that has shown potential in the treatment of various diseases, particularly cancer. Its specificity towards PLK1 makes it a promising candidate for cancer therapy, and further research is needed to determine its efficacy in clinical trials.
Métodos De Síntesis
The synthesis of BVT.948 involves a multi-step process that starts with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-chlorothiophene. The resulting compound is then reacted with 2-amino-5-bromobenzamide to form a substituted benzamide derivative. The final step involves the reaction of the substituted benzamide with benzylamine and triethylamine to form BVT.948.
Aplicaciones Científicas De Investigación
BVT.948 has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties and has been studied in pre-clinical models of multiple myeloma, leukemia, and breast cancer.
Propiedades
IUPAC Name |
N-[(E)-3-(benzylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-20(17-10-5-2-6-11-17)23-19(14-18-12-7-13-26-18)21(25)22-15-16-8-3-1-4-9-16/h1-14H,15H2,(H,22,25)(H,23,24)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCQNSQBUPVKBY-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)


![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)

![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)
![phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)